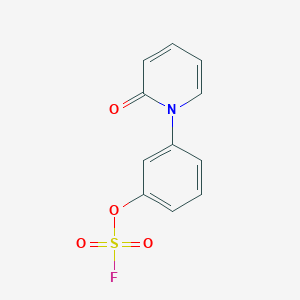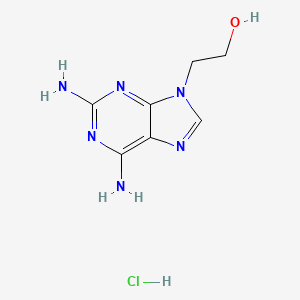
2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H10N6O·HCl It is a derivative of purine, a heterocyclic aromatic organic compound
作用机制
Target of Action
The compound “2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride” is a key intermediate in the synthesis of antiviral drugs such as acyclovir and ganciclovir . These drugs primarily target viral DNA polymerases, enzymes that are crucial for the replication of the viral genome .
Mode of Action
As an intermediate in the synthesis of acyclovir and ganciclovir, this compound contributes to the overall mode of action of these antiviral drugs. Once metabolized into their active forms, these drugs mimic the structure of nucleosides, the building blocks of DNA. When viral DNA polymerase incorporates these analogs into the growing DNA chain, it results in premature termination of DNA synthesis .
Biochemical Pathways
The compound is involved in the biochemical pathways related to the synthesis and metabolism of antiviral drugs. Specifically, it is used in the production of acyclovir and ganciclovir, which are incorporated into the viral DNA, leading to termination of the DNA chain and inhibition of viral replication .
Pharmacokinetics
The pharmacokinetics of this compound would be largely determined by its role as an intermediate in the synthesis of acyclovir and ganciclovir. The ADME properties of these drugs would impact the bioavailability of the compound. For instance, ganciclovir is known to have improved absorption when prepared as a mono-L-valine ester .
Result of Action
The ultimate result of the action of this compound, through its role in the synthesis of acyclovir and ganciclovir, is the inhibition of viral replication. This is achieved by the premature termination of viral DNA synthesis, leading to a decrease in the spread of the virus within the host .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride typically involves the reaction of 2,6-diaminopurine with ethylene oxide in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxo derivatives.
Reduction: Can produce reduced purine derivatives.
Substitution: Results in various substituted purine compounds.
科学研究应用
2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
相似化合物的比较
Similar Compounds
2-(6-Aminopurin-9-yl)ethanol: A related compound with similar structural features.
Acyclovir: An antiviral drug with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities.
Uniqueness
2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(2,6-diaminopurin-9-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6O.ClH/c8-5-4-6(12-7(9)11-5)13(1-2-14)3-10-4;/h3,14H,1-2H2,(H4,8,9,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWKUUGHMHFFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CCO)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
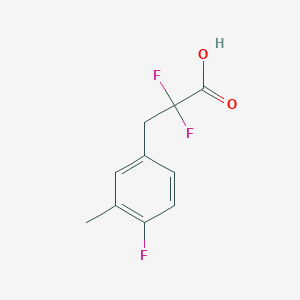
![2-(4-chloro-2-methylphenoxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2830370.png)
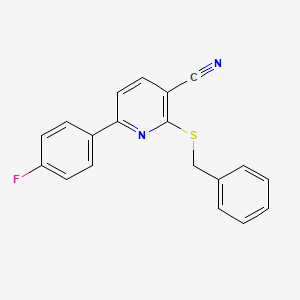
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2830374.png)
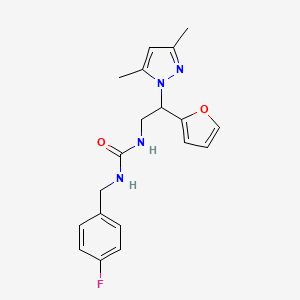
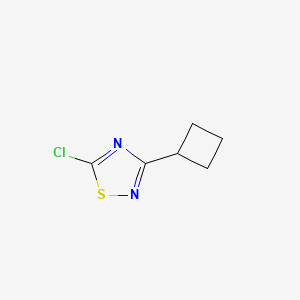
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B2830378.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830380.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2830381.png)
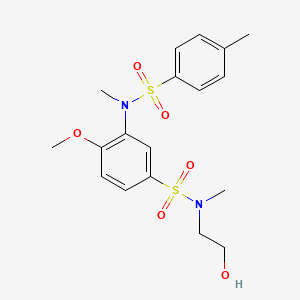
![5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2830387.png)
![Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2830389.png)
![1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2830390.png)
